Volatility Advantage over Dimethyl Diselenide
Dimethyl selenide (DMSe) exhibits an 84-fold higher vapor pressure at 25°C (32.03 kPa) compared to its diselenide analog, dimethyl diselenide (DMDSe; 0.38 kPa) [1]. This difference in volatility, driven by a lower enthalpy of vaporization (31.90 kJ/mol for DMSe vs. 74.92 kJ/mol for DMDSe) [1], directly impacts its utility in applications requiring a high concentration of gaseous selenium species. Furthermore, the Henry's Law constant for DMSe is 143 kPa·kg·mol⁻¹ (0.144 kPa·m³·mol⁻¹) [1], indicating a strong tendency to partition into the gas phase from aqueous solution.
| Evidence Dimension | Vapor Pressure at 25°C |
|---|---|
| Target Compound Data | 32.03 kPa |
| Comparator Or Baseline | Dimethyl Diselenide (DMDSe): 0.38 kPa |
| Quantified Difference | 84-fold higher for DMSe |
| Conditions | Determined using the isoteniscope method; solubility in H2O determined via closed-system headspace analysis. |
Why This Matters
This large volatility differential makes DMSe the superior and often only viable choice among methylated selenium species for processes like chemical vapor deposition (CVD) or atomic layer deposition (ALD), where a high and consistent precursor vapor pressure is a prerequisite for film growth.
- [1] Karlson, U., Frankenberger Jr., W. T., & Spencer, W. F. (1994). Physicochemical properties of dimethyl selenide and dimethyl diselenide. Journal of Chemical and Engineering Data, 39(3), 608-610. DOI: 10.1021/je00015a049 View Source
